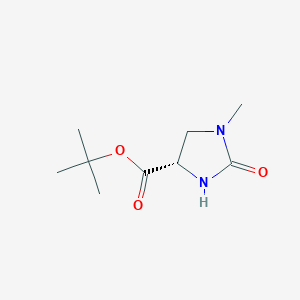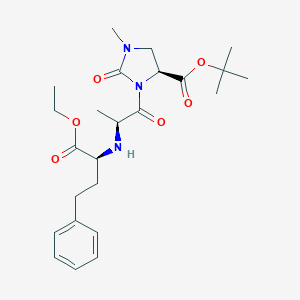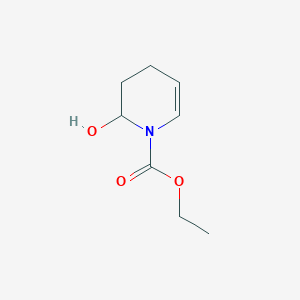
N,2-dimethylpyridin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related N-methylated amines involves practical, efficient, and stereoselective processes, including asymmetric Michael additions and stereoselective alkylations (Fleck et al., 2003). Additionally, the metalation of 2-(aminomethyl)pyridine and subsequent reactions highlight the synthetic versatility of pyridylmethylamine derivatives, leading to various complex structures (Westerhausen et al., 2001).
Molecular Structure Analysis
Studies on compounds similar to N,2-dimethylpyridin-3-amine, such as 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, reveal detailed insights into their molecular and crystal structures through spectral studies and X-ray diffraction analysis. These analyses confirm the presence of intermolecular hydrogen bonding and a three-dimensional network formed by hydrogen bonds, contributing to crystal stabilization (Șahin et al., 2010).
Chemical Reactions and Properties
Reactions of N,N-dialkylpyridylcarboxylic amides with lithium amides illustrate the regioselective lithiation of pyridylcarboxylic amides, a useful method for synthesizing disubstituted pyridines (Epsztajn et al., 1980). This highlights the chemical reactivity of N,2-dimethylpyridin-3-amine derivatives toward forming new C−C bonds.
Physical Properties Analysis
The physical properties of related amines and their derivatives can be explored through experimental techniques such as NMR, FT-IR, and UV–Visible spectroscopy. These methods provide valuable information on bond lengths, angles, and vibrational frequencies, aiding in the understanding of the physical characteristics of these compounds (Aysha Fatima et al., 2021).
Chemical Properties Analysis
The chemical properties of N,2-dimethylpyridin-3-amine derivatives are influenced by their structural features, such as the electron distribution within the molecule, which can be analyzed through Density Functional Theory (DFT) studies. These analyses help in understanding the molecule's reactivity, electron localization, and charge distribution, providing insights into its chemical behavior and potential applications (Renuga et al., 2014).
Applications De Recherche Scientifique
Polyurethane Production : The pyrrolidine derivative of N, N-dimethylated tertiary amine catalysts is used to effectively suppress formaldehyde emissions in polyurethane production while maintaining catalytic activity (Muuronen, Deglmann, & Tomović, 2019).
Synthesis of Ethylcyanocarbonates : N,N-dimethylpyridin-4-amine (DAMP) serves as a catalyst under solvent-free conditions for an environmentally friendly method to achieve up to 95% ethylcyanocarbonate yield, important in various chemical syntheses (Khan et al., 2010).
Living Polymerization : 2,6-dimethylpyridine stabilizes the unstable growing carbocation in isobutyl vinyl ether polymerization, enabling living polymerization, which is crucial for creating polymers with predictable molecular weights and low dispersities (Higashimura et al., 1989).
Amination Processes : Various studies have explored the role of dimethylpyridine and related compounds in amination processes. This includes the stereoselective preparation of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine (Fleck et al., 2003), the use of 2,6-dimethylpyridine 1-oxide complexes with lanthanide iodides in semiconductors, catalysis, and photocatalysis applications (Ramakrishnan & Soundararajan, 1977), and the interaction of pyridine and dimethylamine with chemisorbed oxygen at metal surfaces, which has implications for catalysis (Carley et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
N,2-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-7(8-2)4-3-5-9-6/h3-5,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLSDMWQIGIOTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethylpyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)


![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)






![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)


